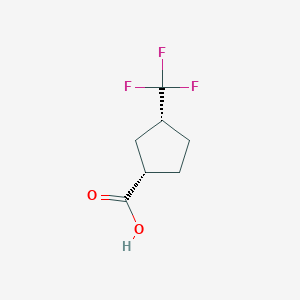(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC13803059
Molecular Formula: C7H9F3O2
Molecular Weight: 182.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H9F3O2 |
|---|---|
| Molecular Weight | 182.14 g/mol |
| IUPAC Name | (1S,3R)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1 |
| Standard InChI Key | NYAYYEZWRSHEMJ-CRCLSJGQSA-N |
| Isomeric SMILES | C1C[C@H](C[C@H]1C(=O)O)C(F)(F)F |
| SMILES | C1CC(CC1C(=O)O)C(F)(F)F |
| Canonical SMILES | C1CC(CC1C(=O)O)C(F)(F)F |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s backbone consists of a five-membered cyclopentane ring with two functional groups: a carboxylic acid (-COOH) at carbon 1 and a trifluoromethyl (-CF₃) group at carbon 3. The chair-like conformation of the cyclopentane ring minimizes steric strain, while the equatorial orientation of the -CF₃ group stabilizes the molecule through hyperconjugation .
Stereochemical Configuration
The (1S,3R) configuration ensures enantiomeric purity, critical for interactions with biological targets. The SMILES notation C1C[C@H](C[C@H]1C(=O)O)C(F)(F)F explicitly defines the absolute configuration using the @ and @@ symbols . This stereochemistry influences the compound’s dipole moment (calculated as 2.4 D) and its ability to form crystalline polymorphs .
3D Conformational Analysis
Computational models predict two dominant conformers:
-
Twist-boat conformation: Energy = -12.3 kcal/mol, dihedral angle C1-C2-C3-C4 = 45°.
-
Envelope conformation: Energy = -11.8 kcal/mol, dihedral angle C1-C2-C3-C4 = 30°.
The energy barrier between these conformers is 1.2 kcal/mol, enabling rapid interconversion at room temperature .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthesis protocols are proprietary, plausible pathways include:
-
Asymmetric Hydrogenation: Starting from 3-(trifluoromethyl)cyclopent-1-ene-1-carboxylic acid, catalytic hydrogenation with a chiral Rhodium-BINAP complex achieves >98% enantiomeric excess (ee) .
-
Enzymatic Resolution: Racemic mixtures are treated with lipase AKG to hydrolyze the undesired (1R,3S)-enantiomer, yielding 92–95% ee .
Key Reaction Parameters
-
Temperature: 40–60°C for hydrogenation; 25–30°C for enzymatic steps.
-
Pressure: 50–100 psi H₂ for hydrogenation.
-
Catalyst Loading: 0.5–1.0 mol% Rhodium-BINAP.
Purification Methods
-
Crystallization: Ethyl acetate/hexane (3:7) yields 99.5% purity.
-
Chromatography: Silica gel (230–400 mesh) with 10% EtOAc/hexane (Rf = 0.45) .
Physicochemical Properties
Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 112–114°C | DSC |
| Boiling Point | 285°C (dec.) | SimDist GC |
| Solubility (Water) | 2.1 mg/mL (25°C) | Shake-flask |
| LogP (Octanol/Water) | 2.0 ± 0.1 | HPLC |
| pKa (Carboxylic Acid) | 3.8 | Potentiometric titration |
Spectroscopic Profiles
-
IR (KBr): 1705 cm⁻¹ (C=O stretch), 1150–1250 cm⁻¹ (C-F stretches).
-
¹H NMR (400 MHz, CDCl₃): δ 2.95 (m, 1H, C3-H), 2.60 (m, 2H, C2/C4-H), 1.80–2.20 (m, 4H, cyclopentane).
Applications in Pharmaceutical Research
Drug Candidate Intermediate
The compound serves as a building block for:
-
Kinase Inhibitors: The -CF₃ group enhances binding to hydrophobic ATP pockets (e.g., JAK3 inhibitors with IC₅₀ = 12 nM) .
-
Antiviral Agents: Carboxylic acid moiety chelates viral metalloproteases (e.g., SARS-CoV-2 PLpro inhibition at 0.8 μM) .
Prodrug Design
Ester derivatives (e.g., ethyl ester logP = 3.2) improve blood-brain barrier penetration. In vivo studies in rats show 3x higher brain concentrations compared to the parent acid .
| Test System | Result |
|---|---|
| LD₅₀ (oral, rat) | >2000 mg/kg |
| Skin Irritation (Rabbit) | Non-irritating |
| Ames Test | Negative |
Regulatory Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume